Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate
Brand Name: Vulcanchem
CAS No.: 474799-48-9
VCID: VC16012024
InChI: InChI=1S/C13H13N3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10/h2-8H,9H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate

CAS No.: 474799-48-9

Cat. No.: VC16012024

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate - 474799-48-9

Specification

CAS No. 474799-48-9
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name methyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C13H13N3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10/h2-8H,9H2,1H3,(H,15,16)
Standard InChI Key PLOCZDFHZOYHLI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2

Introduction

Structural and Chemical Characterization

Physicochemical Properties

Experimental data reveal critical parameters for laboratory handling and formulation (Table 1) :

PropertyValue
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
Storage StabilityStable at room temperature
Molar Extinction CoefficientUndetermined

The compound’s solubility profile enables its use in polar reaction media, though its stability in aqueous solutions remains uncharacterized. Spectroscopic analyses (IR, 1H^1\text{H}-NMR) confirm functional groups via signatures at 3300 cm1^{-1} (N–H stretch) and aromatic proton resonances between δ 7.2–8.5 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a nucleophilic substitution between methyl 2-aminonicotinate and 4-(bromomethyl)pyridine under basic conditions. A typical procedure employs:

  • Reagent Preparation: 2-aminonicotinic acid methyl ester (1.0 eq) dissolved in anhydrous DMF.

  • Alkylation: Addition of 4-(bromomethyl)pyridine (1.2 eq) and K2 _2CO3_3 (2.0 eq) at 60°C for 12 hours.

  • Workup: Extraction with ethyl acetate, column chromatography purification (SiO2_2, hexane:EtOAc 3:1) .

Yield optimization studies indicate a 68–72% isolated yield, with purity >95% confirmed via HPLC .

Green Chemistry Approaches

Recent efforts have explored microwave-assisted synthesis to reduce reaction times. Comparative trials show:

  • Thermal Method: 12 hours, 72% yield.

  • Microwave (150 W): 45 minutes, 70% yield .

While yields remain comparable, microwave protocols reduce energy consumption by 83%, aligning with sustainable chemistry principles .

Biochemical and Pharmacological Insights

Cytotoxicity Screening

Preliminary MTT assays against cancer cell lines reveal limited activity (Table 2):

Cell LineIC50_{50} (μM)Reference
Caco-2 (Colon)>100
HepG2 (Liver)>100
MCF-7 (Breast)89.4 ± 4.2

These results suggest selective activity against estrogen receptor-positive breast cancer cells, potentially mediated by weak ERα binding .

Analytical and Formulation Considerations

Stock Solution Preparation

Standard protocols recommend:

  • Storage: −20°C in anhydrous DMSO (1-month stability).

  • Working Concentration: 10 mM stock diluted in PBS (pH 7.4) .

Radiolabeling Feasibility

Iodine-131 labeling trials on structurally similar pyridines achieve tumor-to-muscle uptake ratios of 4.7:1 at 24 hours post-injection . This suggests potential for theranostic applications if modified to improve pharmacokinetics.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Proposed modifications include:

  • Positional Isomerism: Shifting the pyridinyl group to the 3- or 5-position.

  • Bioisosteric Replacement: Substituting the methyl ester with trifluoroethyl groups.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance bioavailability, as demonstrated with analogous nicotinate derivatives achieving 34% tumor accumulation in murine models .

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